2-(7-(benzyloxy)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
2-(7-(Benzyloxy)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide is an indole-derived acetamide compound featuring a benzyloxy group at the 7-position of the indole ring and a pyridin-4-ylmethyl substituent on the acetamide nitrogen. The benzyloxy group enhances lipophilicity and may influence receptor binding, while the pyridine moiety contributes to hydrogen bonding and π-π interactions with biological targets.
Properties
IUPAC Name |
2-(7-phenylmethoxyindol-1-yl)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-22(25-15-18-9-12-24-13-10-18)16-26-14-11-20-7-4-8-21(23(20)26)28-17-19-5-2-1-3-6-19/h1-14H,15-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPHWIJSFLFNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N(C=C3)CC(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(benzyloxy)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Benzyloxy Substitution: The indole core is then subjected to a substitution reaction with benzyl chloride in the presence of a base to introduce the benzyloxy group.
Acetamide Formation: The resulting compound is then reacted with chloroacetyl chloride to form the acetamide derivative.
Pyridin-4-ylmethyl Substitution: Finally, the compound undergoes a substitution reaction with pyridin-4-ylmethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(7-(benzyloxy)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and pyridin-4-ylmethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced forms of the acetamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(7-(benzyloxy)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-(benzyloxy)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(7-(benzyloxy)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide with structurally related indole-acetamide derivatives, highlighting key structural variations and their implications:
Key Observations:
Benzyloxy Position: The position of the benzyloxy group (C5, C6, or C7) significantly impacts biological activity. The C7-substituted target compound may offer unique selectivity due to steric and electronic differences . Benzyloxy groups enhance membrane permeability and metabolic stability compared to non-substituted indoles .
Heterocyclic Moieties :
- Pyridin-4-ylmethyl (target compound) vs. imidazol-2-yl (): Pyridine facilitates interactions with ATP-binding pockets in kinases, whereas imidazole may target metalloenzymes or heme-containing proteins .
- Piperidine-containing analogs () prioritize CNS penetration, while triazole derivatives () improve metabolic stability .
Molecular Weight and Lipophilicity :
- Higher molecular weight (e.g., 602 in analogs) correlates with reduced bioavailability but increased target affinity. The target compound’s absence of a tetrahydropyran or piperidine moiety (cf. ) may balance these properties .
Research Findings and Data Tables
Table 1: Structural Comparison of Indole-Acetamide Derivatives
Table 2: InChI Keys for Key Analogs
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
